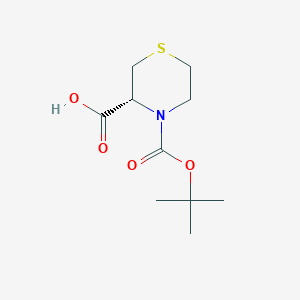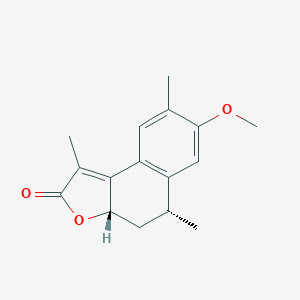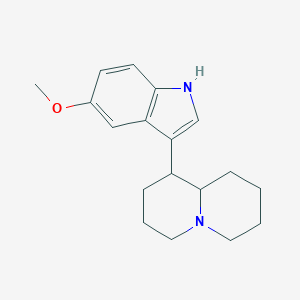
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2H-Quinolizine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, leading to neuroprotective effects.
Biochemische Und Physiologische Effekte
2H-Quinolizine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of certain cancer cells. It has also been found to have neuroprotective effects, protecting neurons from damage and death. Additionally, this compound has been found to modulate certain neurotransmitters in the brain, leading to potential therapeutic effects for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2H-Quinolizine in lab experiments is its potential activity against cancer cells and neurodegenerative diseases. This compound may also be useful in studying the mechanisms of these diseases. However, one limitation of using 2H-Quinolizine is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2H-Quinolizine. One direction is to further explore its potential as a treatment for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method for this compound and developing more soluble forms for use in lab experiments.
Conclusion:
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for treating cancer and neurodegenerative diseases.
Synthesemethoden
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- has been synthesized using several methods. One of the methods involves the reaction of 5-methoxyindole with cyclohexanone in the presence of a reducing agent and a catalyst. Another method involves the reaction of 5-methoxyindole with cyclohexanone in the presence of an acid catalyst and a reducing agent. The yield of this compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
2H-Quinolizine has been studied for its potential applications in scientific research. This compound has been found to have activity against certain types of cancer cells. It has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
118953-89-2 |
|---|---|
Produktname |
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- |
Molekularformel |
C18H24N2O |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(5-methoxy-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C18H24N2O/c1-21-13-7-8-17-15(11-13)16(12-19-17)14-5-4-10-20-9-3-2-6-18(14)20/h7-8,11-12,14,18-19H,2-6,9-10H2,1H3 |
InChI-Schlüssel |
DCUPHCGTKTVPQM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4 |
Synonyme |
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



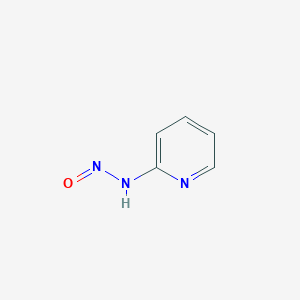


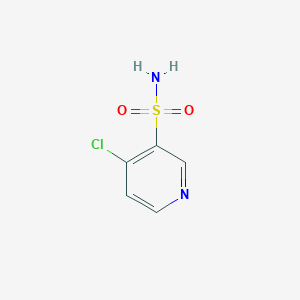
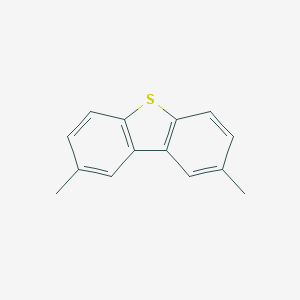
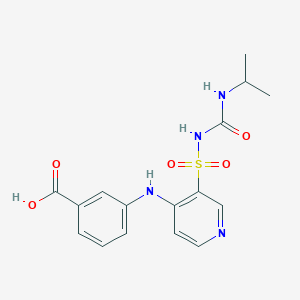
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)
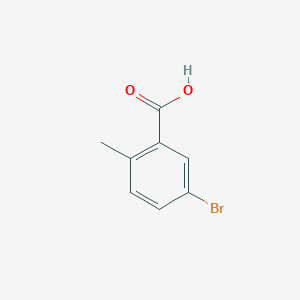
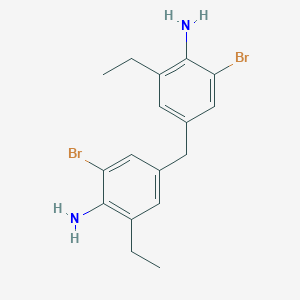
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

